JNJ-46356479 - 1254979-66-2

JNJ-46356479

Catalog Number: EVT-270685
CAS Number: 1254979-66-2
Molecular Formula: C22H22F5N5
Molecular Weight: 451.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-46356479 is a Selective and Orally Bioavailable mGlu2 receptor Positive Allosteric Modulator (PAM). JNJ-46356479 showed mGlu2 PAM EC50=78 nM; mGlu2 PAM Emax (%) = 256. JNJ-46356479 is in vivo active, sw-EEG at 3mg/kg, p.o. JNJ-46356479 represents a more balanced profile that offers a significant improvement on the druglike attributes compared to previously reported leads.
Overview

JNJ-46356479 is a novel compound developed as a positive allosteric modulator for the metabotropic glutamate receptor 2. It has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of various neurological disorders. This compound is classified under the category of metabotropic glutamate receptor modulators, specifically targeting the mGluR2 subtype.

Source and Classification

The compound JNJ-46356479 was synthesized and characterized by researchers aiming to develop new pharmacological agents that can modulate the activity of metabotropic glutamate receptors. It belongs to a class of compounds known as positive allosteric modulators, which enhance the receptor's response to its natural ligands without directly activating the receptor itself. The development of JNJ-46356479 is part of ongoing research into therapeutic strategies for conditions such as anxiety, depression, and schizophrenia, where glutamatergic signaling is implicated.

Synthesis Analysis

The synthesis of JNJ-46356479 was achieved through a modified copper (I)-mediated radiofluorination method. This approach allows for the incorporation of fluorine-18, enabling the compound to be used as a positron emission tomography imaging ligand. The synthesis process typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Reaction Conditions: The reaction is conducted in anhydrous dimethylacetamide at elevated temperatures (around 130 °C).
  3. Purification: After the reaction, purification is performed using high-performance liquid chromatography to isolate the desired product.

This method has been reported to yield high purity and sufficient quantities of JNJ-46356479 for further analysis and application in both in vitro and in vivo studies .

Molecular Structure Analysis

The molecular structure of JNJ-46356479 features a complex arrangement that includes a triazolopyridine backbone, which is essential for its binding affinity and selectivity towards metabotropic glutamate receptor 2. The specific molecular formula and structural details are critical for understanding its pharmacological properties:

  • Molecular Formula: C18H19F2N3O2
  • Molecular Weight: Approximately 345.36 g/mol

The structural characteristics contribute to its ability to interact with the receptor's allosteric site, enhancing its functional response .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing JNJ-46356479 primarily focus on the formation of key intermediates through various coupling reactions. These reactions may include:

  1. Copper-Catalyzed Reactions: Utilizing copper(I) salts as catalysts to facilitate the formation of carbon-fluorine bonds.
  2. Functional Group Transformations: Modifying functional groups to achieve the desired pharmacophore that interacts effectively with metabotropic glutamate receptor 2.

These reactions are meticulously optimized to ensure high yields and purity of the final product, allowing for detailed pharmacological evaluation .

Mechanism of Action

The mechanism by which JNJ-46356479 exerts its effects involves binding to an allosteric site on metabotropic glutamate receptor 2. This binding enhances the receptor's response to glutamate, leading to increased intracellular signaling pathways associated with neuroprotection and synaptic plasticity. Specifically, JNJ-46356479 has been shown to:

  • Increase calcium ion influx upon glutamate binding.
  • Enhance neurotransmitter release in neuronal circuits.

This modulation can potentially lead to therapeutic benefits in conditions characterized by impaired glutamatergic signaling .

Physical and Chemical Properties Analysis

JNJ-46356479 exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions, making it suitable for in vivo applications.
  • Half-life: When labeled with fluorine-18 for imaging studies, it has a half-life of approximately 109.8 minutes, facilitating its use in positron emission tomography imaging .

These properties are crucial for determining dosage forms and routes of administration in clinical settings.

Applications

JNJ-46356479 has significant potential applications in scientific research and clinical practice:

  1. Neuroimaging: As a radiolabeled compound, it can be utilized in positron emission tomography studies to visualize mGluR2 activity in vivo.
  2. Therapeutic Development: Its role as a positive allosteric modulator positions it as a candidate for treating neurological disorders such as schizophrenia, anxiety disorders, and depression.
  3. Pharmacological Research: The compound serves as a valuable tool for studying the mechanisms of metabotropic glutamate receptors and their involvement in various neurobiological processes .
Introduction to JNJ-46356479

JNJ-46356479 (CAS: 1254979-66-2) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). It emerged from targeted drug discovery efforts to address limitations of orthosteric agonists in treating neuropsychiatric disorders characterized by glutamate dysregulation. With a molecular formula of C₂₂H₂₂F₅N₅ and a molecular weight of 451.44 g/mol, this small molecule exhibits high oral bioavailability and blood-brain barrier penetration, enabling robust in vivo activity in preclinical models [1] [3] [6]. Its structural signature includes a trifluoromethyl group and a cyclopropylmethyl-triazolopyridine core, contributing to optimal receptor binding and pharmacokinetic properties [3]. Unlike conventional antipsychotics targeting dopamine receptors, JNJ-46356479 modulates glutamatergic signaling—a pathway critically implicated in schizophrenia pathogenesis [2] [9].

Pharmacological Classification and Target Specificity

JNJ-46356479 is classified as a selective mGluR2 PAM that enhances receptor sensitivity to endogenous glutamate without intrinsic agonist activity. It demonstrates nanomolar potency, with an EC₅₀ of 78 nM and an Emax of 256% in human mGluR2-expressing CHO-K1 cells, indicating strong positive cooperativity [1] [3] [6]. Target engagement specificity is evidenced by:

  • >100-fold selectivity over other mGluR subtypes (including mGluR3) and unrelated CNS targets [1] [8].
  • Reduced efficacy in mGluR2 mutants (e.g., F643A, W773A), confirming binding dependence on key allosteric site residues [1].
  • Dose-dependent in vivo effects in electrophysiological (EEG) and behavioral assays at 3 mg/kg orally [3].

In vivo characterization using [¹⁸F]JNJ-46356479 PET imaging revealed reversible binding and heterogeneous distribution across mGluR2-rich brain regions. In non-human primates, the highest specific binding occurred in the nucleus accumbens (18.7% blockade), cerebellum (18.0%), and hippocampus (16.8%) [5] [8].

Table 1: Pharmacodynamic Profile of JNJ-46356479

ParameterValueExperimental System
mGluR2 EC₅₀78 nMCHO-K1 cells (human mGluR2) [1] [6]
mGluR2 Emax256%GTPγS binding assay [3] [6]
Mutant mGluR2 EC₅₀2.3–6.6 µMF643A/W773A mutants [1]
Brain Uptake (SUV)1.5–2.0Cynomolgus monkey PET [5] [8]

Rationale for mGluR2 Modulation in Neuropsychiatric Disorders

Glutamate dysregulation—particularly NMDA receptor hypofunction—drives excitotoxic signaling in schizophrenia. This manifests as:

  • Parvalbumin (PV+) interneuron deficits in the prefrontal cortex and hippocampus, reducing GABAergic inhibition and promoting aberrant glutamate release [2] [4] [9].
  • Elevated c-Fos expression reflecting neuronal hyperactivity in limbic regions [4].
  • Behavioral correlates: impaired social novelty preference, spatial working memory deficits, and disrupted sensorimotor gating [2] [9].

mGluR2 PAMs like JNJ-46356479 normalize this "glutamate storm" via presynaptic inhibition. By suppressing excessive synaptic glutamate, they restore excitatory-inhibitory balance without inducing receptor desensitization common to orthosteric agonists [2] [9] [10]. Preclinical evidence confirms their efficacy:

  • In postnatal ketamine (KET) mouse models, JNJ-46356479 (10 mg/kg/day) reversed social memory deficits and restored novel object preference, paralleled by increased PV+ cell density and normalized c-Fos expression [2] [4].
  • Comparative superiority to clozapine was observed in rescuing dishabituation in the Five-Trial Social Memory Test [2].

Table 2: Key Behavioral Improvements in Schizophrenia Models

Deficit InducerJNJ-46356479 EffectTestOutcome vs. Control
Postnatal KETRestored novel object preferenceNovel Object Recognitionp<0.01 [2]
Postnatal KETReversed social memory impairment3-Chamber Social Testp<0.001 [4]
Acute KETImproved spatial working memoryY-Maze Spontaneous Alternationp<0.05 [4]

Historical Context of mGluR2 PAM Development

The development of mGluR2 modulators evolved through distinct phases:

  • Orthosteric Agonists (2000s): Compounds like LY354740 and LY404039 showed preclinical efficacy but failed in clinical trials due to receptor desensitization and limited therapeutic windows [9] [10].
  • First-Generation PAMs (2010s): AZD8529 and BINA provided proof-of-concept for allosteric modulation but exhibited suboptimal pharmacokinetics or off-target activity [9] [10].
  • Second-Generation PAMs: JNJ-46356479 emerged alongside analogs (e.g., JNJ-40411813) with improved drug-like properties. Key advances included:
  • Enhanced metabolic stability and brain penetration [3] [8].
  • Absence of intrinsic agonist activity, reducing tachyphylaxis risk [1] [10].
  • Utility as PET tracers ([¹⁸F]JNJ-46356479) for target engagement studies [5] [8].

Clinical setbacks with earlier agents (e.g., pomaglumetad’s Phase III failure) underscored the need for biomarker-stratified patient selection and compounds with consistent in vivo pharmacology. JNJ-46356479’s efficacy in neurodevelopmental schizophrenia models positions it as a candidate for early intervention strategies [2] [9] [10].

Table 3: Evolution of mGluR2-Targeted Therapeutics

GenerationRepresentative CompoundKey AttributesLimitations
Orthosteric AgonistsLY404039Efficacy in acute psychosis modelsReceptor desensitization [10]
1st-Gen PAMsAZD8529Target specificityShort half-life; clinical failure [9]
2nd-Gen PAMsJNJ-46356479Oral bioavailability; PET traceabilityPreclinical stage [5] [8]

Properties

CAS Number

1254979-66-2

Product Name

JNJ-46356479

IUPAC Name

3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C22H22F5N5

Molecular Weight

451.445

InChI

InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2

InChI Key

BNJUYVSEWGRELC-UHFFFAOYSA-N

SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F

Solubility

Soluble in DMSO

Synonyms

JNJ-46356479; JNJ 46356479; JNJ46356479.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.